molecular formula C9H11NO B2408597 5,6,7,8-Tetrahydroquinolin-4-ol CAS No. 860231-47-6

5,6,7,8-Tetrahydroquinolin-4-ol

Cat. No.: B2408597
CAS No.: 860231-47-6
M. Wt: 149.193
InChI Key: ZGJDQLDCBPXGGF-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinolin-4-ol: is a heterocyclic organic compound with the molecular formula C9H11NO. It is a derivative of quinoline, featuring a tetrahydroquinoline core with a hydroxyl group at the 4-position.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

5,6,7,8-Tetrahydroquinolin-4-ol has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to induce massive oxidative stress, disrupting the balance of cell survival and resulting in autophagy via the PI3K/AKT/mTOR signaling pathway .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple levels of interaction. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At certain dosages, it has been shown to eliminate parasitemia, leading to 100% survival

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinolin-4-ol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 4-hydroxyquinoline under mild conditions. Another approach involves the reduction of 4-quinolinone using sodium borohydride in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using palladium or platinum catalysts under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5,6,7,8-Tetrahydroquinolin-4-ol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways .

Medicine: Medicinally, this compound and its derivatives are investigated for their anticancer, antimicrobial, and anti-inflammatory properties. They are considered potential candidates for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials with specific electronic properties .

Comparison with Similar Compounds

Uniqueness: 5,6,7,8-Tetrahydroquinolin-4-ol is unique due to its specific hydroxylation at the 4-position and its tetrahydroquinoline core. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h5-6H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJDQLDCBPXGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58596-31-9
Record name 1,4,5,6,7,8-hexahydroquinolin-4-one
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